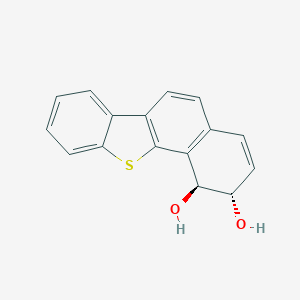![molecular formula C17H11N3O3 B238493 N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B238493.png)
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide, also known as PFI-3, is a small molecule inhibitor that has gained attention in the field of epigenetics research. It selectively inhibits the histone methyltransferase (HMT) activity of the SETD7 enzyme, which plays a crucial role in regulating gene expression.
Mécanisme D'action
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide binds to the catalytic site of SETD7, preventing the transfer of the methyl group from S-adenosyl-l-methionine (SAM) to the histone substrate. This leads to a decrease in the methylation of H3K4me1/2, which in turn affects the recruitment of transcriptional activators and repressors to chromatin. The inhibition of SETD7 by N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide has been shown to have a selective effect on gene expression, making it a valuable tool for studying the epigenetic regulation of specific genes.
Biochemical and Physiological Effects:
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide has been shown to have a specific effect on the methylation of H3K4me1/2, which is associated with the activation of gene expression. Its inhibition by N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide has been linked to the downregulation of several genes involved in cancer progression, such as c-Myc and Cyclin D1. This suggests that N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide may have potential therapeutic applications in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide has several advantages as a research tool, including its high purity and specificity for SETD7. However, its use in lab experiments is limited by its low solubility in water, which may require the use of organic solvents. In addition, its high potency may require careful titration to avoid off-target effects.
Orientations Futures
The selective inhibition of SETD7 by N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide has opened up new avenues for studying the epigenetic regulation of gene expression. Future research could focus on the development of more potent and selective inhibitors of SETD7, as well as the identification of other enzymes that may be targeted by N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide. In addition, the therapeutic potential of N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide in cancer treatment could be further explored through preclinical studies and clinical trials.
Méthodes De Synthèse
The synthesis of N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide involves a multi-step process that starts with the reaction of 2-aminopyridine with 2-furoyl chloride to obtain 2-(furan-2-yl)-1,3-oxazole-4-carboxamide. This intermediate is then reacted with 4-bromoaniline to obtain the final product, N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide. The synthesis of N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide has been optimized to obtain high yields and purity, making it an ideal compound for scientific research.
Applications De Recherche Scientifique
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide has been extensively used in epigenetics research to study the role of SETD7 in gene expression regulation. It has been shown to selectively inhibit the HMT activity of SETD7, leading to a decrease in the methylation of histone H3 at lysine 4 (H3K4me1/2). This modification is associated with the activation of gene expression, and its inhibition by N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide has been linked to the downregulation of several genes involved in cancer progression, such as c-Myc and Cyclin D1.
Propriétés
Nom du produit |
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide |
|---|---|
Formule moléculaire |
C17H11N3O3 |
Poids moléculaire |
305.29 g/mol |
Nom IUPAC |
N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H11N3O3/c21-16(14-4-2-10-22-14)19-12-7-5-11(6-8-12)17-20-15-13(23-17)3-1-9-18-15/h1-10H,(H,19,21) |
Clé InChI |
ZCCQIKZYJDXCIW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
SMILES canonique |
C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B238410.png)




![3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B238429.png)
![2-[(3-Propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B238441.png)

![3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238449.png)
![3-{[(1-Naphthoylamino)carbothioyl]amino}benzoic acid](/img/structure/B238452.png)

![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B238460.png)
![4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B238471.png)
